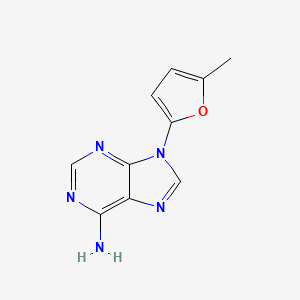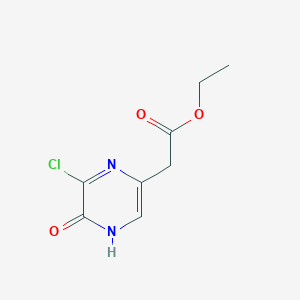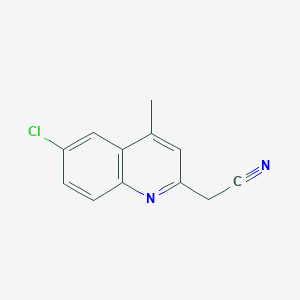
2-Methyl-4-(propylamino)quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(propylamino)quinolin-8-ol is a quinoline derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. Quinoline derivatives are notable for their unique chemical properties and biological activities, making them valuable in drug development and other scientific research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(propylamino)quinolin-8-ol typically involves the following steps:
Starting Material: The synthesis begins with 2-methylquinoline.
Amination: The 2-methylquinoline undergoes amination with propylamine to introduce the propylamino group at the 4-position.
Hydroxylation: The final step involves hydroxylation at the 8-position to yield this compound.
The reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions. For example, the amination step may require a base such as sodium hydride, while the hydroxylation step might involve the use of oxidizing agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-(propylamino)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Methyl-4-(propylamino)quinolin-8-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it valuable in biological research.
Medicine: Due to its pharmacological properties, it is explored for potential therapeutic applications, including as an anticancer and antimicrobial agent.
Industry: The compound is used in the development of dyes, catalysts, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(propylamino)quinolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it might induce apoptosis or inhibit cell proliferation through various signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinolin-8-ol: Known for its antimicrobial properties.
2-Methylquinoline: A precursor in the synthesis of various quinoline derivatives.
4-Aminoquinoline: Used in antimalarial drugs.
Uniqueness
2-Methyl-4-(propylamino)quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propylamino group at the 4-position and the hydroxyl group at the 8-position enhances its reactivity and biological activity compared to other quinoline derivatives.
Propriétés
Formule moléculaire |
C13H16N2O |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
2-methyl-4-(propylamino)quinolin-8-ol |
InChI |
InChI=1S/C13H16N2O/c1-3-7-14-11-8-9(2)15-13-10(11)5-4-6-12(13)16/h4-6,8,16H,3,7H2,1-2H3,(H,14,15) |
Clé InChI |
KYHAADBLNAGYNN-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=C2C=CC=C(C2=NC(=C1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(Z)-dimethylaminomethylideneamino]-N,N-dimethylmethanimidamide;dihydrochloride](/img/structure/B11888887.png)


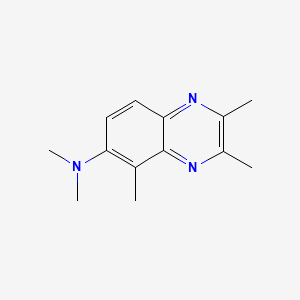
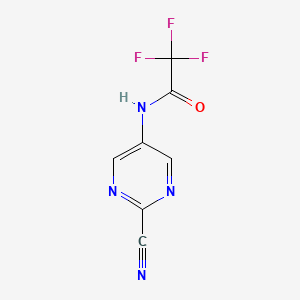
![1-[8-(Dimethylamino)naphthalen-1-yl]ethan-1-one](/img/structure/B11888914.png)
